molecular formula C17H13Cl2N3O2 B14088079 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14088079
M. Wt: 362.2 g/mol
InChI Key: BHTDQKJBFMELTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro and hydroxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The chloro and hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while hydroxylation can be performed using hydroxylating agents like hydrogen peroxide or sodium hydroxide.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine, such as 3-chloro-2-methylaniline, under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium thiolate, or other nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chloro-2-hydroxyphenyl)-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 5-(5-chloro-2-hydroxyphenyl)-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide
  • 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-2-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-12(19)3-2-4-13(9)20-17(24)15-8-14(21-22-15)11-7-10(18)5-6-16(11)23/h2-8,23H,1H3,(H,20,24)(H,21,22)

InChI Key

BHTDQKJBFMELTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.